molecular formula C16H12O3 B1587911 7-Hydroxy-3-methyl-4-phenylcoumarin CAS No. 54431-13-9

7-Hydroxy-3-methyl-4-phenylcoumarin

Cat. No. B1587911
CAS RN: 54431-13-9
M. Wt: 252.26 g/mol
InChI Key: JILNSPBYFPSJRO-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methyl-4-phenylcoumarin is a chemical compound with the molecular formula C16H12O3 . It has an average mass of 252.265 Da and a monoisotopic mass of 252.078644 Da .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3-methyl-4-phenylcoumarin consists of 16 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure is further detailed in the SMILES string: CC1=C(c2ccccc2)c3ccc(O)cc3OC1=O .


Physical And Chemical Properties Analysis

7-Hydroxy-3-methyl-4-phenylcoumarin is a solid substance with a melting point of 223-228 °C . It has an empirical formula (Hill Notation) of C16H12O3, a CAS Number of 54431-13-9, and a molecular weight of 252.26 .

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of 4-phenyl hydroxycoumarins, including compounds similar to 7-Hydroxy-3-methyl-4-phenylcoumarin, have shown good antioxidant activities. Integrated in vitro and computational studies have confirmed the antioxidant properties of these compounds, highlighting their potential therapeutic application for conditions characterized by free radical overproduction. The studies involve a series of chemical cell-free tests and quantum chemical calculations, which support the experimental results, indicating these compounds' efficacy in scavenging free radicals (Veselinovic et al., 2014).

Cytotoxic and Anticancer Potential

The cytotoxic activity of hydroxy 4-phenyl-coumarins against human cell lines, including MRC5 fibroblasts and A375 melanoma cells, has been studied, revealing that certain derivatives possess high cytotoxic activity. These findings suggest the potential of these compounds as anticancer agents, with structure-activity relationship (SAR) studies indicating the influence of phenyl groups and hydroxyl group positions on their cytotoxic activity. Moreover, molecular docking studies have shown that these compounds could act as inhibitors of the catalytic subunit of cAMP-dependent protein kinase, further supporting their potential as lead compounds in cancer therapy (Veselinovic et al., 2015).

Antioxidant Properties and Synthetic Applications

The synthesis and antioxidant properties of 4-arylcoumarins, including those similar to 7-Hydroxy-3-methyl-4-phenylcoumarin, have been explored. These studies not only provide insights into the synthesis of biologically active compounds but also highlight the antioxidant capacity of these coumarins in various assays. Such research underscores the versatility and therapeutic potential of 4-phenylcoumarin derivatives in addressing oxidative stress and related pathological conditions (Yamamoto & Kirai, 2008).

Binding and Pharmacological Importance

Studies on the binding of 7-hydroxycoumarin derivatives to human serum albumin (HSA) have revealed insights into the pharmacokinetic profile of these compounds. The interactions between coumarin derivatives and HSA suggest their significant role in drug development, with implications for their distribution, efficacy, and safety profiles. Such research is crucial for understanding the molecular basis of the therapeutic action of coumarin derivatives and their potential as drug candidates (Yeggoni et al., 2014).

Safety And Hazards

7-Hydroxy-3-methyl-4-phenylcoumarin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-hydroxy-3-methyl-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17)9-14(13)19-16(10)18/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILNSPBYFPSJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420590
Record name 7-Hydroxy-3-methyl-4-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3-methyl-4-phenylcoumarin

CAS RN

54431-13-9
Record name 7-Hydroxy-3-methyl-4-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-3-methyl-4-phenylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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